2-bromo-5-(difluoromethoxy)pyrimidine
Description
2-Bromo-5-(difluoromethoxy)pyrimidine (CAS: 2091605-86-4) is a halogenated pyrimidine derivative with the molecular formula C₅H₃BrF₂N₂O and a molecular weight of 224.99 g/mol . The compound features a bromine atom at the 2-position and a difluoromethoxy (-OCF₂H) group at the 5-position of the pyrimidine ring. It is stored under inert conditions at 2–8°C due to its sensitivity to moisture and oxygen .
Hazard Profile: Classified with signal word "Warning," it poses risks of acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
CAS No. |
2091605-86-4 |
|---|---|
Molecular Formula |
C5H3BrF2N2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(difluoromethoxy)pyrimidine typically involves halogenation and etherification reactions. One common method is the bromination of 5-(difluoromethoxy)pyrimidine using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(difluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Bromates, hypobromites, and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Medicine: It has potential use in the development of pharmaceuticals, especially in the design of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-5-(difluoromethoxy)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-bromo-5-(difluoromethoxy)pyrimidine are influenced by its substituents. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Properties of this compound and Analogues
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